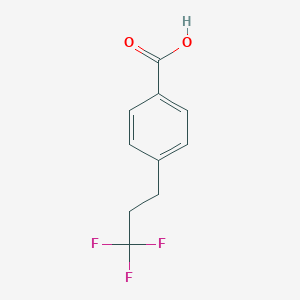

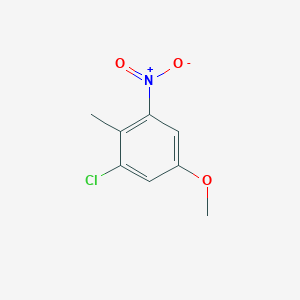

4-(3,3,3-三氟丙基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-(3,3,3-Trifluoropropyl)benzoic acid often involves multi-step chemical processes that aim to introduce the trifluoropropyl group into the benzoic acid framework. A notable example is the synthesis of mesogens with thermotropic cubic phases, where compounds containing partially perfluorinated alkoxy moieties and carboxylic acid groups capable of forming hydrogen bonding exhibit interesting liquid crystalline phases (Zhou, Narayanan, & Li, 2007). The synthetic routes often involve fluorination techniques, esterification, and functional group transformations to achieve the desired trifluoropropylated benzoic acid derivatives.

Molecular Structure Analysis

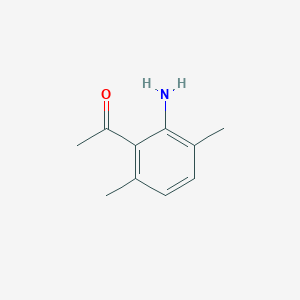

The molecular structure of 4-(3,3,3-Trifluoropropyl)benzoic acid and its derivatives is characterized by X-ray crystallography and spectroscopic methods, providing insights into the arrangement of atoms and the spatial configuration of the molecule. Studies on similar compounds have shown that the presence of fluorinated chains and hydrogen bonding capabilities can lead to the self-assembly of molecules into ordered superstructures (Zhou, Narayanan, & Li, 2007). The molecular geometry, bond lengths, and angles are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

4-(3,3,3-Trifluoropropyl)benzoic acid participates in various chemical reactions, such as esterification, amidation, and coupling reactions, which are fundamental for synthesizing polymers, liquid crystals, and other functional materials. The trifluoropropyl group significantly influences the acid's reactivity and chemical behavior, often leading to increased hydrophobicity, chemical stability, and unique interactions with other molecules.

Physical Properties Analysis

The physical properties of 4-(3,3,3-Trifluoropropyl)benzoic acid, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The incorporation of the trifluoropropyl group into the benzoic acid framework alters the compound's physical characteristics, affecting its phase behavior, thermal stability, and solubility in various solvents.

Chemical Properties Analysis

4-(3,3,3-Trifluoropropyl)benzoic acid exhibits distinct chemical properties due to the presence of the trifluoropropyl group and the benzoic acid moiety. These include acidity, reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds and participate in π-π interactions. These properties are crucial for its applications in synthesizing advanced materials and understanding molecular interactions in complex systems.

For more in-depth exploration of the synthesis, structure, and properties of 4-(3,3,3-Trifluoropropyl)benzoic acid and related compounds, the referenced research articles provide comprehensive insights (Zhou, Narayanan, & Li, 2007).

科学研究应用

镧系配合物的磷光:Sivakumar 等人 (2010) 的一项研究调查了给电子和吸电取代基对镧系配位化合物光致发光性能的影响,他们使用了 4-苄氧基苯甲酸的衍生物。他们发现苯甲酸上的给电子取代基增加了电子密度并改善了 Tb(3+) 配合物的光致发光。相反,吸电子基团降低了以 Tb(3+) 为中心的致敏发光效率 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

自组装成超分子结构:Percec 等人 (1996) 阐述了由含有半氟代十二烷基的苯甲酸酯衍生的构建模块的合成和表征。这些构建模块自组装成超分子圆柱形或棒状树枝状聚合物,形成热致六方柱状液晶相。该研究突出了氟化对这些化合物自组装能力的影响 (Percec, Johansson, Ungar, & Zhou, 1996).

催化应用:Gándara 等人 (2008) 使用 4,4'-(六氟异丙基)双(苯甲酸) 作为连接体,开发了一种新的 In(III) 金属有机骨架 (MOF)。该 MOF 对醛的缩醛化表现出高效的催化性能。该研究表明此类材料在化学反应中作为可回收路易斯酸催化剂的潜力 (Gándara, Gómez‐Lor, Gutiérrez‐Puebla, Iglesias, Monge, Proserpio, & Snejko, 2008).

活性氧的荧光探针:Setsukinai 等人 (2003) 开发了基于苯甲酸衍生物的新型荧光探针,用于检测活性氧 (ROS) 并区分特定种类。这些探针显示出高选择性,并且耐光诱导自氧化,证明了它们在生物和化学应用中的潜力 (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-(3,3,3-trifluoropropyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-10(12,13)6-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDORDVFNPUQXDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,3,3-Trifluoropropyl)benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,5-Tritert-butyl-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]bicyclo[4.1.0]hept-4-en-2-one](/img/structure/B9133.png)